Troglitazone sulfate sodium is a sulfate conjugate of troglitazone, a thiazolidinedione antidiabetic agent that was primarily used to manage type 2 diabetes mellitus. Troglitazone functions by enhancing insulin sensitivity and reducing hepatic glucose production. It was initially approved for clinical use but was withdrawn from the market in 2000 due to severe hepatotoxicity concerns. Troglitazone sulfate, its primary metabolite, is of interest due to its distinct pharmacological properties and implications in drug metabolism and toxicology.
Troglitazone sulfate is synthesized from troglitazone through metabolic processes in the liver. The drug itself was derived from the thiazolidinedione class and is characterized by its unique chemical structure that contributes to its biological activity.
Troglitazone sulfate sodium is classified as:
Troglitazone sulfate is produced through the sulfation of troglitazone, primarily facilitated by sulfotransferase enzymes in the liver. The synthesis can be analyzed through various methods:
Technical details include the use of specific HPLC conditions such as gradient elution with ammonium acetate and acetonitrile, which effectively separates troglitazone sulfate from other metabolites .
Troglitazone has a complex molecular structure characterized by the following formula:
The structure features a thiazolidinedione ring, which is crucial for its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which mediates its insulin-sensitizing effects .
Troglitazone undergoes several metabolic transformations in the body, primarily involving sulfation and glucuronidation. The major reactions include:
These reactions are critical for understanding the pharmacokinetics and potential toxicity associated with troglitazone and its metabolites .
Troglitazone exerts its effects primarily through:
The mechanism also involves the modulation of various signaling pathways that impact glucose homeostasis.
These properties influence its bioavailability and interaction with biological membranes.
Despite its withdrawal from clinical use due to safety concerns, troglitazone sulfate sodium remains relevant in scientific research for several reasons:
Troglitazone sulfate's role as a metabolite provides insights into the pharmacodynamics of thiazolidinediones and their impact on health outcomes related to diabetes and metabolic syndrome .
Troglitazone sulfate sodium (C₂₄H₂₆NNaO₈S₂) is the major sulfate conjugate metabolite of troglitazone, formed via sulfonation of the parent drug's chroman-6-ol moiety. This modification introduces a highly polar sulfate group (-OSO₃⁻Na⁺) at the 6-position of the chroman ring, significantly altering its physicochemical properties compared to troglitazone. The sulfate conjugation increases water solubility by >100-fold and reduces logP by approximately 2 units, critically influencing its distribution and elimination kinetics [4] [9].
Crystallographic analyses reveal that troglitazone sulfate retains the core structural features of troglitazone, including the thiazolidinedione ring and tetramethylchroman system, but exhibits distinct solid-state behavior. Unlike troglitazone, which exists as a mixture of RR/SS and RS/SR diastereomers with differential hygroscopicity (RR/SS form adsorbs 3-4% water vs. RS/SR's non-hygroscopic nature), the sulfate conjugate displays no polymorphism. This stability is attributed to the ionic sulfate group facilitating crystalline lattice formation through strong electrostatic interactions [1] [9].
Table 1: Key Physicochemical Properties of Troglitazone Sulfate Sodium
Property | Value/Characteristic | Method |
---|---|---|
Molecular Formula | C₂₄H₂₆NNaO₈S₂ | High-resolution MS |
Molecular Weight | 559.58 g/mol | Calculated |
Melting Point | >250°C (decomposes) | DSC |
Water Solubility | >50 mg/mL (25°C) | Shake-flask method |
logP (Octanol/Water) | 1.8 ± 0.2 | Chromatographic method |
pKa (Sulfate Group) | <2.0 | Potentiometric titration |
Enzymatic Synthesis
The primary biosynthetic route involves sulfotransferase (SULT)-mediated conjugation, predominantly by SULT1A3 isoform in human liver cytosol. This ATP-dependent process uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The reaction proceeds via nucleophilic attack of troglitazone's phenolic oxygen on the sulfur atom of PAPS, forming the sulfate ester and releasing 3',5'-adenosine diphosphate (PAP). Kinetic studies show a Km of 18 μM and Vmax of 12 nmol/min/mg for human liver SULT1A3, indicating high catalytic efficiency [4] [9].
Table 2: Sulfotransferase Isoforms Involved in Troglitazone Sulfation
Isoform | Tissue Localization | Km (μM) | Relative Activity (%) |
---|---|---|---|
SULT1A3 | Liver, Intestine | 18 ± 3 | 100 |
SULT1A1 | Liver | 42 ± 7 | 35 |
SULT1E1 | Liver, Placenta | >100 | <5 |
Chemical Synthesis
For reference standard production, troglitazone sulfate sodium is synthesized chemically through a two-step regioselective process:
Troglitazone sulfate sodium exhibits pH-dependent stability, with maximal stability observed at pH 6.0–7.4. Degradation occurs via three primary pathways:
In biological matrices, stability is influenced by:
Table 3: Degradation Products of Troglitazone Sulfate Sodium in Physiological Conditions
Degradation Pathway | Primary Products | Conditions | Relative Abundance (%) |
---|---|---|---|
Acid Hydrolysis | Troglitazone + SO₄²⁻ | pH 1.2, 37°C, 24h | 95.2 |
Alkaline Hydrolysis | Chroman ring-opened dicarboxylic acid | pH 9.0, 37°C, 24h | 12.7 |
Oxidative Degradation | Quinone-imine adducts | H₂O₂ 0.1mM, 37°C, 6h | 8.3 |
Photodegradation | Desulfated chroman + fragmented TZD moiety | UV 254nm, 24h | 22.5 |
LC-MS/MS Techniques
Quantification in biological matrices employs reversed-phase chromatography coupled to tandem mass spectrometry:
Chiral Separation Methods
Due to troglitazone's two chiral centers, stereoselective quantification of sulfate diastereomers uses chiral HPLC:
Table 4: Validation Parameters for Troglitazone Sulfate LC-MS/MS Assay
Parameter | Value | Acceptance Criterion |
---|---|---|
Calibration Range | 1–1000 ng/mL | r² ≥ 0.990 |
Intra-day Precision | 3.2–5.8% RSD | ≤15% RSD |
Inter-day Precision | 4.1–7.3% RSD | ≤15% RSD |
Accuracy | 94–106% | 85–115% |
Extraction Recovery | 92.4 ± 3.1% | >70% |
Stability (24h, RT) | 98.5% remaining | ≥90% |
Stability (freeze-thaw) | 96.2% after 3 cycles | ≥90% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7